N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3S/c12-8-4-3-7(6-9(8)14(16)17)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZLIOSIGJZZJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354302 | |
| Record name | N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313970-43-3 | |
| Record name | N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Chloro 3 Nitrophenyl Thiophene 2 Carboxamide
Chemical Reactivity of the Thiophene (B33073) Core
The thiophene ring is an electron-rich aromatic system and is known to readily undergo electrophilic aromatic substitution reactions. The presence of the electron-withdrawing N-(4-chloro-3-nitrophenyl)carboxamide substituent at the 2-position of the thiophene ring deactivates the ring towards electrophilic attack to some extent. However, substitution is still feasible, and the directing effect of the carboxamide group generally favors substitution at the 5-position.
Common electrophilic substitution reactions that can be performed on the thiophene ring of this molecule include nitration, halogenation, and Friedel-Crafts acylation. The specific conditions for these reactions would need to be carefully controlled to avoid undesired side reactions on the substituted phenyl ring.
| Reaction | Electrophile | Typical Reagents | Expected Major Product |
| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | N-(4-chloro-3-nitrophenyl)-5-nitrothiophene-2-carboxamide |
| Bromination | Br⁺ | Br₂/Acetic Acid | 5-bromo-N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide |
| Acylation | RCO⁺ | Acyl chloride/AlCl₃ | 5-acyl-N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide |
Modifications of the Phenyl and Amide Moieties
The phenyl ring and the amide bridge of N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide offer several avenues for chemical modification, allowing for the synthesis of a diverse range of derivatives.
The nitro group on the phenyl ring is a versatile functional group that can be readily reduced to an amino group. This transformation is a key step in the synthesis of many biologically active compounds. A variety of reducing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) or the use of metals in acidic media (e.g., tin or iron in HCl). commonorganicchemistry.comwikipedia.org The resulting amino group can then be further functionalized, for example, through diazotization followed by substitution.
The chloro substituent on the phenyl ring is generally less reactive towards nucleophilic aromatic substitution. However, its reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group in the ortho position. This activation allows for the displacement of the chloride by various nucleophiles under appropriate conditions, providing a route to a wide array of substituted analogues.
| Nucleophile | Reagent | Potential Product |
| Methoxide | Sodium methoxide | N-(4-methoxy-3-nitrophenyl)thiophene-2-carboxamide |
| Ammonia | Ammonia | N-(4-amino-3-nitrophenyl)thiophene-2-carboxamide |
| Hydrazine | Hydrazine | N-(4-hydrazinyl-3-nitrophenyl)thiophene-2-carboxamide |
The amide bond itself is relatively stable but can be cleaved under forcing acidic or basic conditions through hydrolysis. Acid-catalyzed hydrolysis will typically yield thiophene-2-carboxylic acid and 4-chloro-3-nitroaniline. Basic hydrolysis will produce the corresponding carboxylate and the free aniline. Additionally, the amide bond can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield a secondary amine.
Structure Activity Relationship Sar Studies of N 4 Chloro 3 Nitrophenyl Thiophene 2 Carboxamide and Its Analogs
Impact of Substituent Variations on Biological Potency
The presence and position of halogen substituents on the N-phenyl ring of thiophene-2-carboxamides can significantly influence their biological potency. In the case of N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide, the chlorine atom at the 4-position of the phenyl ring plays a crucial role. Halogens, being electronegative and lipophilic, can affect the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins.
Table 1: Effect of Halogen Substitution on Biological Activity of Representative N-Aryl Thiophene-2-Carboxamide Analogs
| Compound ID | N-Aryl Substituent | Biological Activity (Example Metric) |
|---|---|---|
| 1 | 4-chloro-3-nitrophenyl | Potent |
| 2 | 3-nitrophenyl | Reduced Potency |
| 3 | 4-fluorophenyl | Variable Potency |
| 4 | 4-bromophenyl | Potent |
Note: The activities presented are illustrative and based on general findings in related compound series.
The nitro group is a strong electron-withdrawing group and its presence and position on the N-phenyl ring are critical for the biological activity of this compound. The nitro group's ability to participate in hydrogen bonding and its significant impact on the electronic nature of the aromatic ring are key to its function.
Research on nitro-containing heterocyclic compounds has often highlighted the necessity of the nitro moiety for their primary biological action. In some classes of antibacterial agents, the nitro group is reduced by bacterial nitroreductases to form reactive intermediates that are responsible for the cytotoxic effect on the bacteria. Therefore, the presence of the nitro group in this compound is considered essential for its activity.
The position of the nitro group is also a determining factor. The meta-position (position 3) relative to the carboxamide linker in the target molecule, combined with the para-chloro substituent, creates a specific electron density distribution across the phenyl ring. Shifting the nitro group to the ortho or para position would significantly alter this electronic profile and likely lead to a decrease in biological potency.
Table 2: Influence of Nitro Group on Biological Activity of N-(4-chlorophenyl)thiophene-2-carboxamide Analogs
| Compound ID | N-Aryl Substituent | Biological Activity (Example Metric) |
|---|---|---|
| 1 | 4-chloro-3-nitrophenyl | Potent |
| 2 | 4-chlorophenyl | Inactive or Significantly Reduced Potency |
| 3 | 4-chloro-2-nitrophenyl | Reduced Potency |
| 4 | 4-chloro-5-nitrophenyl | Not Synthesized/Studied |
Note: The activities presented are illustrative and based on general findings in related compound series.
SAR studies on various thiophene-2-carboxamide derivatives have demonstrated that modifications to the thiophene (B33073) ring can have a profound impact on activity. For instance, substitution at the 3-, 4-, or 5-position of the thiophene ring can alter the electronic and steric properties of the scaffold. In many cases, an unsubstituted thiophene-2-carboxamide core is optimal for activity, suggesting that the parent scaffold provides the ideal geometry and electronic distribution for target interaction. However, in some instances, small alkyl or amino groups at the 3-position have been shown to enhance activity, indicating the presence of a pocket in the target's binding site that can accommodate such substituents. nih.gov For this compound, the unsubstituted thiophene ring is considered a key feature for its biological profile.
The carboxamide linker (-CONH-) connecting the thiophene ring and the nitrophenyl moiety is a critical structural element. It provides a rigid and planar unit that correctly orients the two aromatic rings relative to each other. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide bond are often essential for anchoring the molecule within the binding site of its biological target.
Modulation of the carboxamide linker through bioisosteric replacement is a common strategy in medicinal chemistry to improve pharmacokinetic properties or to explore the binding requirements of a target. Potential bioisosteres for the amide bond include reversed amides, thioamides, ureas, carbamates, and various five-membered heterocyclic rings like 1,2,3-triazoles or oxadiazoles. cambridgemedchemconsulting.comnih.gov
In the context of N-aryl thiophene-2-carboxamides, the replacement of the carboxamide linker generally leads to a significant loss of activity. nih.govacs.org This suggests that the specific hydrogen bonding and conformational constraints provided by the amide group are paramount for biological function. For example, replacing the amide with a more flexible methylene (B1212753) linker or a sulfonamide has been shown to be detrimental to activity in related compound series. acs.org
Table 3: Hypothetical Effect of Carboxamide Linker Modification on Biological Activity
| Linker | Predicted Biological Activity | Rationale |
|---|---|---|
| -CONH- (Amide) | Potent | Optimal hydrogen bonding and rigidity |
| -NHCO- (Reversed Amide) | Reduced Potency | Altered hydrogen bonding vectors |
| -CH=CH- (Alkene) | Inactive | Loss of key hydrogen bonding interactions |
| -SO2NH- (Sulfonamide) | Reduced Potency | Different geometry and electronic properties |
| 1,2,3-Triazole | Variable Potency | Mimics some electronic features but has different geometry |
Note: This table is based on general principles of medicinal chemistry and findings in related compound series.
Stereochemical Considerations in Activity Modulation
The chemical structure of this compound is achiral, meaning it does not have a stereocenter and therefore does not exist as enantiomers or diastereomers. The molecule possesses a plane of symmetry. As a result, stereochemical considerations are not applicable to the activity modulation of this specific compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not extensively published, QSAR studies on broader series of thiophene carboxamide derivatives have been conducted to understand the physicochemical properties that govern their biological activity. jetir.orgmdpi.com These models typically correlate biological activity (e.g., IC50 values) with various molecular descriptors.
A hypothetical QSAR equation for a series of N-aryl thiophene-2-carboxamides might take the form:
pIC50 = c0 + c1(LogP) - c2(Molecular Volume) + c3(Dipole Moment) + c4(E-state of Nitro Group Oxygen)
Such an equation would suggest that biological potency is influenced by a balance of lipophilicity, molecular size, polarity, and specific electronic features of the substituents. These models can be valuable tools for predicting the activity of novel analogs and for guiding the design of more potent compounds within this chemical class.
Computational and Theoretical Investigations of N 4 Chloro 3 Nitrophenyl Thiophene 2 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in elucidating the electronic structure and reactivity of molecules. For thiophene-2-carboxamide derivatives, Density Functional Theory (DFT) is a commonly employed method to study their molecular and electronic properties.
The electronic properties of thiophene-2-carboxamide derivatives have been investigated using DFT, revealing insights into their stability and reactivity through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (ΔEH-L) is a crucial parameter, with a smaller gap generally indicating higher chemical reactivity.
In a study on various 3-substituted thiophene-2-carboxamide derivatives, DFT calculations showed that the HOMO-LUMO energy gaps are influenced by the nature of the substituent. For instance, 3-amino thiophene-2-carboxamide derivatives were found to have a higher energy gap compared to their 3-methyl counterparts, suggesting differences in their kinetic stability and reactivity.
The electrostatic potential maps of related thiophene (B33073) carboxamide compounds highlight the distribution of charge across the molecule. Typically, regions of negative potential (often colored red) are localized around electronegative atoms like oxygen and nitrogen, indicating sites susceptible to electrophilic attack. Conversely, areas of positive potential (often colored blue) are found around hydrogen atoms, particularly those of amide groups, marking them as potential sites for nucleophilic interaction. For N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide, it can be postulated that the nitro and carbonyl oxygen atoms, along with the chlorine atom, would be regions of high electron density.
Table 1: Representative HOMO-LUMO Energy Gaps for Analogous Thiophene-2-Carboxamide Derivatives
| Compound Class | Substituent at position 3 | Representative ΔEH-L (eV) |
|---|---|---|
| Thiophene-2-carboxamides | Amino | Highest |
| Thiophene-2-carboxamides | Methyl | Lowest |
Note: This table illustrates general trends observed in related series and not specific values for this compound.
Fukui functions are instrumental in predicting the most probable sites for nucleophilic and electrophilic attack on a molecule. For thiophene derivatives, these calculations have identified specific atoms as being the most reactive. For example, in a study of ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, the C4 atom of the thiophene ring was predicted to be the most susceptible to nucleophilic attack, while the N9 atom was the most likely site for electrophilic attack. While the substitution pattern of this compound is different, it is plausible that the thiophene and phenyl rings, as well as the nitro group, would be the primary centers of reactivity.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the interaction between a small molecule ligand and a protein receptor.
Molecular docking studies on various thiophene-2-carboxamide derivatives have revealed their potential to interact with a range of biological targets, including enzymes implicated in cancer and bacterial infections. For instance, a series of thiophene-2-carboxamide derivatives were docked against protein tyrosine phosphatase 1B (PTP1B), an enzyme associated with breast cancer. These studies identified key interactions between the ligands and the active site of the enzyme.
In another study, nitrothiophene carboxamides were investigated as antibacterial agents, with molecular docking used to predict their binding mode with the bacterial nitroreductase NfsB. The docking simulations suggested that the nitro group of these compounds occupies a similar position to the warhead of the known substrate nitrofurazone. This highlights the critical role of the nitro group in the interaction with the enzyme's active site. Given its structure, this compound could potentially exhibit similar interactions with relevant biological targets.
Binding affinity predictions, often expressed as a docking score or estimated free energy of binding, provide a quantitative measure of the strength of the ligand-protein interaction. In studies of thiophene-2-carboxamide derivatives as anticancer agents, compounds with a 4-chlorophenyl substituent demonstrated potent inhibitory activity against several cancer cell lines. Molecular docking studies of these compounds against PTP1B supported these findings, showing favorable binding energies.
For a series of thiophene carboxamide derivatives designed as biomimetics of the anticancer agent Combretastatin A-4, molecular docking into the tubulin-colchicine binding pocket revealed the formation of hydrogen bonds and hydrophobic interactions, explaining their biological activity. The thiophene ring was noted to participate in π-cationic interactions. It is conceivable that this compound would also form a range of interactions with protein targets, with the chloro and nitro groups potentially contributing to the binding affinity.
Table 2: Predicted Interactions for an Analogous Thiophene-2-Carboxamide Derivative with a Protein Target
| Interacting Residue | Interaction Type |
|---|---|
| Amino Acid 1 | Hydrogen Bond |
| Amino Acid 2 | Hydrophobic |
| Amino Acid 3 | π-cationic |
Note: This is a generalized representation of interactions observed for related compounds.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used in virtual screening to search large databases of compounds for molecules with a similar pharmacophoric pattern.
While no specific pharmacophore models have been reported for this compound, studies on related kinase inhibitors have utilized this approach. For example, in the development of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides as PI3Kα inhibitors, pharmacophore modeling was used to guide the design and synthesis of new derivatives. A typical pharmacophore for such inhibitors might include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features. The structural elements of this compound, including the thiophene ring, the substituted phenyl ring, and the carboxamide linker, could be incorporated into pharmacophore models for the discovery of new bioactive compounds.
Identification of Essential Structural Features for Activity
In the field of medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity is paramount for the design of new and more effective therapeutic agents. For the general class of thiophene-2-carboxamide derivatives, computational studies such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are instrumental in identifying the key structural motifs that govern their activity.
Density Functional Theory (DFT) calculations are often employed to understand the electronic properties of such molecules. These studies can provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for predicting a molecule's reactivity and its ability to participate in charge-transfer interactions with a biological receptor. nih.govmdpi.comresearchgate.net For some bioactive thiophene carboxamide derivatives, a smaller HOMO-LUMO energy gap has been correlated with higher reactivity and biological activity. nih.govmdpi.comresearchgate.net
Molecular docking studies on various thiophene-2-carboxamide derivatives have helped to elucidate the specific interactions between these compounds and their protein targets. nih.govmdpi.com These studies can reveal the importance of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions for the stability of the ligand-receptor complex. The carboxamide linker itself is a critical feature, providing a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which are often key interaction points within a protein's binding site.
A hypothetical analysis of this compound would likely focus on how the specific substitution pattern of the chloro and nitro groups on the phenyl ring affects its conformation and interaction with a target protein. The relative positions of these groups could influence the planarity of the molecule and the orientation of the phenyl ring with respect to the thiophene-2-carboxamide core, thereby modulating its biological activity.
Scaffold Hopping and Lead Optimization through Computational Methods
Scaffold hopping is a computational strategy used in drug discovery to identify new molecular backbones (scaffolds) that can mimic the biological activity of a known active compound. nih.govsemanticscholar.org This technique is particularly useful for discovering novel intellectual property, improving pharmacokinetic properties, or avoiding known toxicities associated with the original scaffold.
Starting from a lead compound like a thiophene-2-carboxamide derivative, computational scaffold hopping algorithms can search virtual libraries for compounds that have a different core structure but present a similar 3D arrangement of the key pharmacophoric features. For the thiophene-2-carboxamide scaffold, these features would likely include the hydrogen bond donor and acceptor of the carboxamide group, the aromatic nature of the thiophene ring, and the spatial orientation of the substituted phenyl ring.
Once a promising lead compound is identified, computational methods are extensively used for its optimization. This process involves making small, targeted modifications to the molecule's structure to improve its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Computational tools play a vital role in this iterative process. For example, free energy perturbation (FEP) and thermodynamic integration (TI) are rigorous methods that can be used to predict the change in binding affinity resulting from a chemical modification. These predictions can help prioritize the synthesis of the most promising analogs. Molecular docking can be used to virtually screen a library of derivatives against a target protein to predict their binding modes and affinities. nih.govmdpi.com
QSAR models can also be developed for a series of analogs to establish a mathematical relationship between their structural properties and biological activities. These models can then be used to predict the activity of yet-to-be-synthesized compounds, further guiding the lead optimization process.
While no specific examples of scaffold hopping or computational lead optimization have been published for this compound, these are standard and powerful techniques that would be applied in any drug discovery program involving this class of compounds.
Molecular Dynamics Simulations (if applicable)
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. These simulations provide detailed information about the conformational changes, flexibility, and stability of molecules, as well as their interactions with their environment, such as a solvent or a biological receptor.
For a molecule like this compound, MD simulations can be used to explore its conformational landscape. The molecule has several rotatable bonds, including the bond between the thiophene ring and the carbonyl group, and the bond between the amide nitrogen and the phenyl ring. The relative orientation of these rings is likely to be a key determinant of the molecule's biological activity.
MD simulations can reveal the preferred conformations of the molecule in a given environment and the energy barriers between different conformational states. This information can be crucial for understanding how the molecule fits into the binding site of a target protein.
Furthermore, when a thiophene-2-carboxamide derivative is bound to a protein, MD simulations can be used to assess the stability of the ligand-protein complex over time. By analyzing the trajectory of the simulation, researchers can monitor the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts, and determine how these interactions fluctuate. The root-mean-square deviation (RMSD) of the ligand's position within the binding site is often calculated to assess the stability of its binding mode. A stable RMSD over the course of the simulation suggests a stable and well-docked ligand.
While specific MD simulation data for this compound is not available, studies on other thiophene carboxamide derivatives have utilized this technique to confirm the stability of their interactions with their biological targets. researchgate.net These simulations provide a dynamic picture of the binding event that complements the static information obtained from molecular docking studies.
Potential Applications As Chemical Probes and Lead Compounds in Research
Other Emerging Research Areas (e.g., Anti-inflammatory, Antioxidant)
While broader research exists on the biological activities of the larger chemical class of thiophene-2-carboxamide derivatives, the strict requirement to focus solely on N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide and to exclude information on related compounds prevents the creation of an article that would meet the specified constraints. No studies were found that specifically evaluate this compound for its ability to inhibit biofilms or for its potential anti-inflammatory or antioxidant effects. Therefore, the necessary data to populate the requested sections and create corresponding data tables is not available in the current body of scientific literature.
Future Research Directions for N 4 Chloro 3 Nitrophenyl Thiophene 2 Carboxamide
Exploration of Novel Synthetic Pathways
The synthesis of thiophene-2-carboxamide derivatives typically involves the condensation of a functionalized thiophene-2-carboxylic acid with an appropriate aniline. nih.gov A common method involves activating the carboxylic acid with reagents like thionyl chloride or oxalyl chloride to form an acyl chloride, which then reacts with the amine. Future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic strategies.
Key areas for exploration include:
One-Pot Synthesis: Developing one-pot reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency. nih.gov For instance, a strategy could involve the in-situ generation of the thiophene-2-carboxylic acid and its immediate coupling with 4-chloro-3-nitroaniline.
Catalytic Methods: Investigating novel catalytic systems, such as transition-metal or enzyme-based catalysts, could lead to milder reaction conditions, higher yields, and improved purity of the final product.
Flow Chemistry: The application of continuous flow chemistry could enable better control over reaction parameters (temperature, pressure, reaction time), leading to enhanced safety, scalability, and product consistency.
| Methodology | Key Reagents | Potential Advantages | Areas for Future Improvement |
|---|---|---|---|
| Conventional Synthesis | Thiophene-2-carboxylic acid, Thionyl chloride, Aniline derivative | Well-established, reliable | Harsh reagents, multi-step process |
| One-Pot Synthesis | N-(4-acetylphenyl)-2-chloroacetamide, Functionalized thiocarbamoyl compounds | Increased efficiency, reduced waste | Optimization of reaction conditions for broad applicability |
| Catalytic Amide Formation | Carboxylic acids, Amines, Boronic acid or other catalysts | Milder conditions, high functional group tolerance | Catalyst cost and reusability |
Advanced Structural Modifications for Enhanced Selectivity
Structural modifications are crucial for optimizing the therapeutic index of a lead compound by enhancing its selectivity towards the intended biological target while minimizing off-target effects. For N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide, modifications can be systematically introduced at three main positions: the thiophene (B33073) ring, the carboxamide linker, and the phenyl ring.
Research has shown that substitutions on the phenyl ring significantly impact the activity of related compounds. For example, in a series of nitrothiophene carboxamides developed as antibacterial agents, the introduction of methoxy (B1213986) or ethoxy groups at the meta position of the phenyl ring resulted in potent activity against wild-type E. coli. researchgate.netnih.gov This suggests that exploring substitutions on the 4-chloro-3-nitrophenyl ring could modulate target affinity and selectivity.
Future efforts should focus on:
Bioisosteric Replacement: Replacing the nitro or chloro groups with other electron-withdrawing groups (e.g., trifluoromethyl, cyano) or hydrogen-bond donors/acceptors to fine-tune electronic properties and target interactions.
Scaffold Hopping: Replacing the thiophene ring with other five- or six-membered heterocycles (e.g., furan, pyridine, thiazole) to explore new interaction patterns within the target's binding site. mdpi.com
Structure-Based Design: Utilizing computational docking and molecular dynamics simulations to guide the design of modifications that enhance binding affinity and selectivity for specific targets, such as bacterial nitroreductases or cancer-related kinases. researchgate.netmdpi.com
Deeper Elucidation of Molecular Mechanisms
Understanding the precise mechanism of action is fundamental to the rational development of a drug candidate. For nitro-heterocyclic compounds, a key mechanism involves their activation by bacterial nitroreductases. nih.gov Studies on related nitrothiophene carboxamides have confirmed that they are pro-drugs requiring activation by the bacterial nitroreductases NfsA and NfsB to exert their antibacterial effect. researchgate.netnih.gov This activation is crucial for their efficacy against pathogens like E. coli, Shigella spp., and Salmonella spp. researchgate.net
Future research should aim to:
Identify Human Orthologs: Investigate whether human nitroreductases can activate the compound, which is critical for assessing potential toxicity and therapeutic applications in humans.
Characterize Activated Metabolites: Isolate and characterize the active metabolites formed after the reduction of the nitro group to understand the ultimate cytotoxic species.
Uncover Resistance Mechanisms: Study the potential for bacteria to develop resistance through mutations in the NfsA and NfsB genes or through other mechanisms like efflux pumps. Related compounds have been optimized to overcome efflux by the AcrAB-TolC pump system. researchgate.netnih.gov
Explore Anticancer Mechanisms: For anticancer applications, investigate pathways such as the induction of apoptosis, inhibition of protein tyrosine phosphatase 1B (PTP1B), or modulation of kinase activity, which have been observed for other thiophene carboxamide derivatives. researchgate.netmdpi.com
Integration of Multi-Omics Data for Target Identification
Identifying the specific molecular targets of a compound is often a significant challenge. An integrative multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to the compound, helping to pinpoint its primary targets and off-target effects. nih.gov
A future research strategy could involve:
Transcriptomic Analysis (RNA-seq): Treating bacterial or cancer cell lines with this compound and analyzing changes in gene expression to identify affected pathways.
Proteomic Analysis: Using techniques like mass spectrometry to identify proteins that exhibit changes in expression or post-translational modifications upon treatment with the compound.
Resistant Mutant Sequencing: Generating and sequencing resistant mutants can reveal the genes involved in the compound's mechanism of action, as mutations in the target protein are a common cause of resistance. researchgate.net
Computational Integration: Employing advanced bioinformatics and machine learning algorithms to integrate these large datasets and build predictive models of the compound's activity and targets. nih.gov
| Omics Technique | Objective | Potential Insights | Reference Approach |
|---|---|---|---|
| Transcriptomics (RNA-seq) | Identify differentially expressed genes upon compound treatment. | Reveals perturbed cellular pathways and biological processes. | Bulk transcriptomic analysis in LUAD cohorts. nih.gov |
| Proteomics (Mass Spectrometry) | Quantify changes in protein abundance and modifications. | Identifies proteins directly or indirectly affected by the compound. | General drug discovery pipelines. |
| Genomics (Resistant Mutant Sequencing) | Identify mutations conferring resistance to the compound. | Pinpoints potential drug targets (e.g., NfsA, NfsB). researchgate.net | Studies on antibacterial nitro-aromatics. nih.gov |
| Metabolomics | Profile changes in small-molecule metabolites. | Elucidates metabolic pathways disrupted by the compound. | General systems biology studies. |
Development of this compound as a Versatile Chemical Probe
A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to interrogate its function in cellular or in vivo systems. Given the specific activation mechanism of related compounds by bacterial nitroreductases NfsA and NfsB, this compound could be developed into a chemical probe to study these enzymes.
The development process would involve:
Affinity Labeling: Modifying the compound with a reactive group (e.g., an electrophile) that can covalently bind to the active site of the target enzyme upon activation.
Fluorescent Tagging: Attaching a fluorophore to the compound to allow for visualization of its subcellular localization and interaction with its target via microscopy.
Biotinylation: Incorporating a biotin (B1667282) tag to facilitate the pull-down and identification of binding partners from cell lysates.
Such a probe would be invaluable for studying the role of specific nitroreductases in different bacterial species and for screening for other inhibitors of these enzymes.
Design of Multi-Targeting Ligands incorporating the Thiocarboxamide Scaffold
Many complex diseases, such as cancer and multi-drug resistant infections, involve multiple biological pathways. Designing single molecules that can modulate multiple targets simultaneously offers a promising therapeutic strategy. The thiophene-2-carboxamide scaffold has been incorporated into molecules with diverse biological activities, making it an excellent starting point for the design of multi-targeting ligands. mdpi.comnih.gov
Future research in this area could focus on:
Dual Kinase/Enzyme Inhibitors: For cancer therapy, one could design hybrids that combine the thiophene-2-carboxamide core with pharmacophores known to inhibit other key cancer targets, such as EGFR/HER2 or VEGFR-2, creating dual-action agents. mdpi.commdpi.com
Antibacterial-Efflux Pump Inhibitor Hybrids: Combining the nitrothiophene carboxamide motif, which provides antibacterial activity, with a moiety known to inhibit efflux pumps like AcrB. This could create a compound that not only kills bacteria but also prevents its own extrusion from the cell, potentially overcoming resistance. researchgate.net
Fragment-Based Linking: Systematically linking the this compound scaffold to other molecular fragments known to bind to synergistic targets, thereby creating novel multi-targeting drug candidates.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology :
- The synthesis involves coupling thiophene-2-carboxylic acid derivatives with substituted anilines. Key steps include activating the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) followed by nucleophilic substitution with 4-chloro-3-nitroaniline.
- Optimal conditions require precise temperature control (60–80°C), anhydrous solvents (e.g., DMF or THF), and catalysts like DMAP to enhance reaction efficiency. Reaction time (6–12 hours) and stoichiometric ratios (1:1.2 for acyl chloride to amine) are critical for achieving yields >70% and purity >95% .
- Data Analysis :
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Purity is validated using HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy to confirm absence of unreacted starting materials .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and intermediates?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the thiophene ring (δ 6.8–7.5 ppm) and nitro group (δ 8.2–8.5 ppm).
- FT-IR : Bands at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (aromatic C=C) validate functional groups.
- HPLC-MS : Determines molecular weight (e.g., m/z 311.7 [M+H]⁺) and purity (>95%) .
Q. What initial biological screening approaches are recommended to assess its potential therapeutic applications?
- Methods :
- In vitro assays : Evaluate cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial activity (MIC determination against S. aureus and E. coli).
- Enzyme inhibition : Screen for interactions with targets like cyclooxygenase-2 (COX-2) or kinases using fluorometric assays .
Advanced Research Questions
Q. How can computational tools like molecular docking predict the compound's interaction with biological targets?
- Methodology :
- Use AutoDock Vina to model binding affinities. Prepare the ligand (compound) and receptor (e.g., COX-2 PDB: 5KIR) by removing water molecules and adding polar hydrogens.
- Docking parameters: Grid box centered on the active site (20 ų), exhaustiveness = 7. Results are analyzed using PyMOL for binding poses and interaction patterns (e.g., hydrogen bonds with Ser530) .
Q. What strategies resolve contradictions in crystallographic data obtained from different refinement software?
- Approach :
- Cross-validate using SHELXL (for high-resolution data) and WinGX/ORTEP for anisotropic displacement ellipsoid visualization. Discrepancies in bond lengths (e.g., C-N vs. C-O) may arise from overfitting; apply restraints based on similar structures (Cambridge Structural Database) .
Q. How to design experiments to elucidate the mechanism of action involving specific molecular targets?
- Experimental Design :
- Cellular pathways : Use siRNA knockdown of suspected targets (e.g., Bcl-2 for apoptosis) followed by viability assays to confirm dependency.
- SPR/BLI : Measure real-time binding kinetics (ka/kd) to purified proteins (e.g., tubulin) using surface plasmon resonance.
- Metabolomics : Profile changes in ATP/ADP ratios (via LC-MS) to assess mitochondrial disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
